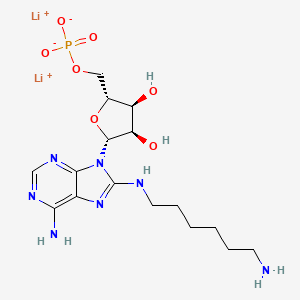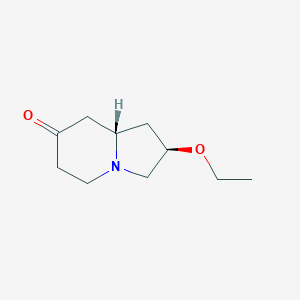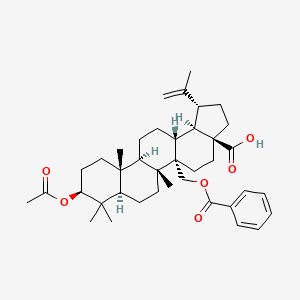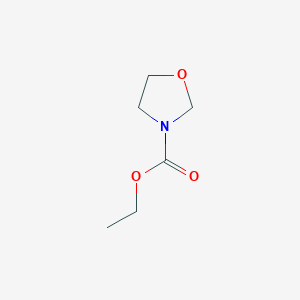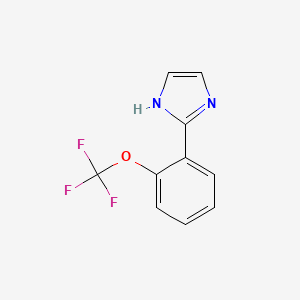
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a difluoromethyl group, and an aminocyclopropyl moiety
Méthodes De Préparation
The synthesis of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under appropriate reaction conditions.
Cyclopropylation: The aminocyclopropyl moiety can be introduced through a cyclopropanation reaction, typically using a cyclopropylamine derivative.
Final Coupling: The final step involves coupling the morpholine ring with the aminocyclopropyl and difluoromethyl groups under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound shares a similar structural framework but lacks the difluoromethyl and aminocyclopropyl groups.
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: This compound contains a difluoromethyl group but differs in the presence of a hydroxyl group instead of the aminocyclopropyl moiety.
tert-Butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate: This compound also features a difluoromethyl group but has a different ring structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22F2N2O3 |
|---|---|
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
tert-butyl 3-[(1-aminocyclopropyl)-difluoromethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C13H22F2N2O3/c1-11(2,3)20-10(18)17-6-7-19-8-9(17)13(14,15)12(16)4-5-12/h9H,4-8,16H2,1-3H3 |
Clé InChI |
XJBFQEJDZBTFRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C(C2(CC2)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




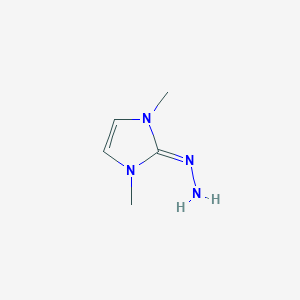

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
